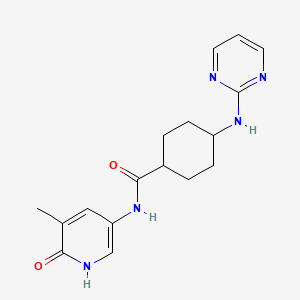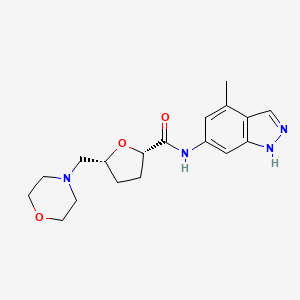![molecular formula C17H24N6O B7347328 N-[2-(1-methylpyrazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7347328.png)
N-[2-(1-methylpyrazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-methylpyrazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, immune response, cell survival, and proliferation. Inhibition of NF-κB has been shown to have therapeutic potential in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mecanismo De Acción
N-[2-(1-methylpyrazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide inhibits the NF-κB pathway by targeting the inhibitor of kappa B kinase (IKK) complex, which is responsible for the activation of NF-κB. Inhibition of the IKK complex prevents the phosphorylation and degradation of the inhibitor of kappa B (IκB), which in turn prevents the translocation of NF-κB to the nucleus and the activation of NF-κB-dependent gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and reduce inflammation in animal models of inflammatory diseases. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-methylpyrazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide has several advantages for lab experiments. It is a well-characterized small molecule inhibitor of the NF-κB pathway, and its mechanism of action has been extensively studied. It is also commercially available, making it easily accessible for researchers. However, like any small molecule inhibitor, this compound has limitations. Its specificity for the IKK complex may be limited, as it may also inhibit other kinases that are structurally similar to the IKK complex. Additionally, its efficacy may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the research on N-[2-(1-methylpyrazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide. One potential direction is the development of more specific and potent inhibitors of the IKK complex that can overcome the limitations of this compound. Another direction is the investigation of the combination of this compound with other therapies, such as immunotherapy and targeted therapy, to enhance their efficacy. Finally, the clinical development of this compound for the treatment of various diseases, including cancer and inflammatory diseases, is an important future direction.
Métodos De Síntesis
N-[2-(1-methylpyrazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide can be synthesized using a multistep synthetic route. The synthesis involves the reaction of 2-bromoethyl methylpyrazole with 2-amino pyrazine to form N-[2-(1-methylpyrazol-3-yl)ethyl]-2-pyrazin-2-ylacetamide. This intermediate is then reacted with cyclohexanecarboxylic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[2-(1-methylpyrazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer. It has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-[2-(1-methylpyrazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-23-11-7-15(22-23)6-8-20-17(24)13-2-4-14(5-3-13)21-16-12-18-9-10-19-16/h7,9-14H,2-6,8H2,1H3,(H,19,21)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHLNLAEVWJRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CCNC(=O)C2CCC(CC2)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7347245.png)

![(2S,3R)-2-ethyl-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]oxolane-3-carboxamide](/img/structure/B7347272.png)

![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide](/img/structure/B7347288.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-(piperidin-1-ylmethyl)furan-2-carboxamide](/img/structure/B7347292.png)
![(2S,3S)-N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7347300.png)
![N-[2-(3-methylthiophen-2-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7347303.png)
![[(2S,3S)-3-methyl-1,4-dioxan-2-yl]-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7347310.png)
![(2S,5R)-N-[2-(3-methylthiophen-2-yl)ethyl]-5-(morpholin-4-ylmethyl)oxolane-2-carboxamide](/img/structure/B7347314.png)
![(2S,3S)-N-[3-(1-cyclopropyltetrazol-5-yl)-4-methylphenyl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7347322.png)
![(2R,3R)-N-[1-(2-methoxyethyl)benzimidazol-2-yl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7347346.png)
![4-(3,5-dimethylpyrazol-1-yl)-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7347351.png)
![4-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7347363.png)